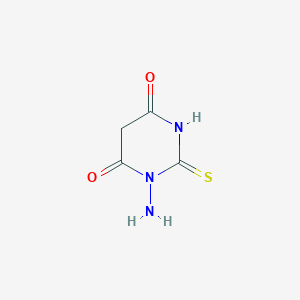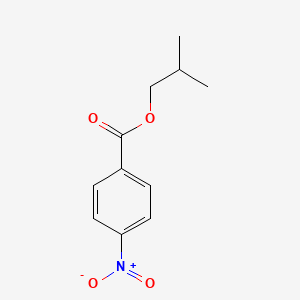
N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a complex organic compound that features a quinoline core with a trifluoromethyl group, an amino group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Methyl-4-((2-Methyl-7-(Trifluormethyl)chinolin-4-yl)amino)benzolsulfonamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Chinolin-Kerns. Ein gängiges Verfahren beinhaltet die Cyclisierung von Anthranilsäure-Derivaten unter sauren Bedingungen zur Bildung des Chinolinrings . Der letzte Schritt beinhaltet die Sulfonierung des Chinolin-Derivats mit Benzolsulfonylchlorid in Gegenwart einer Base wie Pyridin .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren, um die Reaktionsausbeute und -effizienz zu verbessern. Darüber hinaus können Prinzipien der Grünen Chemie wie lösungsmittelfreie Reaktionen und wiederverwendbare Katalysatoren eingesetzt werden, um die Umweltbelastung zu minimieren .
Chemische Reaktionsanalyse
Reaktionstypen
N-Methyl-4-((2-Methyl-7-(Trifluormethyl)chinolin-4-yl)amino)benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Trifluormethylierungsmittel, Benzolsulfonylchlorid, Pyridin.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinolin-N-Oxide, reduzierte Chinolin-Derivate und verschiedene substituierte Chinolin-Verbindungen .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoromethylating agents, benzenesulfonyl chloride, pyridine.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-((2-Methyl-7-(Trifluormethyl)chinolin-4-yl)amino)benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von N-Methyl-4-((2-Methyl-7-(Trifluormethyl)chinolin-4-yl)amino)benzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen und mit intrazellulären Zielstrukturen interagieren kann . Der Chinolin-Kern kann an die aktiven Zentren von Enzymen binden, ihre Aktivität hemmen und verschiedene biochemische Signalwege beeinflussen .
Wirkmechanismus
The mechanism of action of N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The quinoline core can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin-Derivate: Verbindungen wie Chloroquin und Chinin teilen sich den Chinolin-Kern, unterscheiden sich aber in ihren funktionellen Gruppen und biologischen Aktivitäten.
Fluorchinolone: Diese Verbindungen wie Ciprofloxacin enthalten ein Fluoratom und zeigen eine breite antimikrobielle Aktivität.
Einzigartigkeit
N-Methyl-4-((2-Methyl-7-(Trifluormethyl)chinolin-4-yl)amino)benzolsulfonamid ist einzigartig durch das Vorhandensein sowohl der Trifluormethylgruppe als auch des Benzolsulfonamid-Restes, die unterschiedliche chemische und biologische Eigenschaften verleihen. Die Trifluormethylgruppe erhöht ihre Lipophilie und metabolische Stabilität, während der Benzolsulfonamid-Rest zusätzliche Stellen für chemische Modifikationen und Wechselwirkungen mit biologischen Zielstrukturen bietet .
Eigenschaften
Molekularformel |
C18H16F3N3O2S |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-methyl-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C18H16F3N3O2S/c1-11-9-16(15-8-3-12(18(19,20)21)10-17(15)23-11)24-13-4-6-14(7-5-13)27(25,26)22-2/h3-10,22H,1-2H3,(H,23,24) |
InChI-Schlüssel |
CPOWTETUASAIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B12124051.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12124065.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12124067.png)
![8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B12124075.png)

![3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124087.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12124089.png)

![(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12124106.png)

![4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12124117.png)
![5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12124134.png)

